1-Chloro-3-(difluoromethyl)naphthalene 1-Chloro-3-(difluoromethyl)naphthalene
Brand Name: Vulcanchem
CAS No.:
VCID: VC15960028
InChI: InChI=1S/C11H7ClF2/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6,11H
SMILES:
Molecular Formula: C11H7ClF2
Molecular Weight: 212.62 g/mol

1-Chloro-3-(difluoromethyl)naphthalene

CAS No.:

Cat. No.: VC15960028

Molecular Formula: C11H7ClF2

Molecular Weight: 212.62 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-3-(difluoromethyl)naphthalene -

Specification

Molecular Formula C11H7ClF2
Molecular Weight 212.62 g/mol
IUPAC Name 1-chloro-3-(difluoromethyl)naphthalene
Standard InChI InChI=1S/C11H7ClF2/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6,11H
Standard InChI Key ZBOGBBGPYFMMJY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=C(C=C2Cl)C(F)F

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

The molecular formula of 1-chloro-3-(difluoromethyl)naphthalene is C₁₁H₇ClF₂, with a molecular weight of 212.62 g/mol . The naphthalene core consists of two fused benzene rings, with substituents at positions 1 and 3 (Figure 1).

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Name1-chloro-3-(difluoromethyl)naphthalenePubChem
SMILESC1=CC=C2C(=C1)C=C(C=C2Cl)C(F)FPubChem
InChIKeyZBOGBBGPYFMMJY-UHFFFAOYSA-NPubChem
Exact Mass212.0172 g/molPubChem

Synthesis and Preparation

Electrophilic Substitution Routes

A common synthetic pathway involves the electrophilic substitution of naphthalene derivatives. For example, 1-chloro-3-(difluoromethyl)naphthalene can be synthesized via Friedel-Crafts acylation followed by halogenation. A modified procedure from Royal Society of Chemistry protocols (Source 2) employs:

  • Chlorination: Reaction of naphthalene with chlorine gas in the presence of Lewis acids (e.g., FeCl₃) to yield 1-chloronaphthalene.

  • Difluoromethylation: Introduction of the -CF₂H group using difluoromethylating agents like CHF₂Cl under catalytic Cu(O₂CF₂SO₂F)₂ conditions .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
ChlorinationCl₂, FeCl₃, 80°C, 12 h78%
DifluoromethylationCHF₂Cl, Cu(O₂CF₂SO₂F)₂, DMF, 60°C, 3 h67%

Alternative Methods

Palladium-catalyzed cross-coupling reactions have also been explored. For instance, Suzuki-Miyaura coupling between 1-chloro-3-boronaphthalene and difluoromethyl halides achieves moderate yields (45–55%) .

Physicochemical Properties

Thermal Stability

While explicit melting/boiling points are unreported, analogous naphthalene derivatives exhibit high thermal stability (>200°C). The difluoromethyl group enhances hydrophobicity, reducing aqueous solubility .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.25 (d, J = 8 Hz, 1H), 7.92–7.58 (m, 6H), 5.47 (t, J = 5 Hz, 1H, -CF₂H) .

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -104.00 (d, J = 5.1 Hz, 2F) .

Infrared (IR) Spectroscopy

Key absorptions include C-F stretches (1120–1250 cm⁻¹) and aromatic C-Cl vibrations (750 cm⁻¹) .

Applications in Organic Synthesis

Trifluoromethylation Reactions

The compound serves as a precursor in Cu-mediated trifluoromethylation reactions. For example, enantioselective sp²/sp³ diborylation of 1-chloro-1-trifluoromethylalkenes produces chiral allylic boronates with >90% enantiomeric excess (ee) .

Pharmaceutical Intermediates

Derivatives of 1-chloro-3-(difluoromethyl)naphthalene are explored in drug discovery. For instance, naphthoquinone analogs demonstrate antimycobacterial activity (MIC = 2–8 µg/mL) .

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